
4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole” is a chemical compound. Based on its name, it contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom and a 2,2-diethoxyethyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The presence of the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the 2,2-diethoxyethyl group in the compound would likely affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of 4-bromo-1H-pyrazoles and their derivatives is an area of active research. For instance, Bondavalli et al. (1988) describe the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, indicating a methodology for producing various substituted pyrazoles (Bondavalli et al., 1988).
Tautomerism and Structural Analysis : Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles, contributing to the understanding of their structural properties through spectroscopic methods and X-ray crystallography (Trofimenko et al., 2007).
Precursors for Synthesis : Martins et al. (2013) explored brominated trihalomethylenones, including 4-bromo-1H-pyrazoles, as precursors for synthesizing a variety of pyrazole derivatives, highlighting their versatility in synthetic chemistry (Martins et al., 2013).
Functionalization and Derivatization : The functionalization of bromo(hetero)arenes, including 4-bromo-1-phenyl-1H-pyrazole, for further chemical transformations is discussed by Kleizienė et al. (2009), demonstrating its utility in organic synthesis (Kleizienė et al., 2009).
Cross-Coupling Reactions : Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles via Suzuki-Miyaura cross-coupling reactions, using 4-bromo-1H-1-tritylpyrazole, which underscores its role in facilitating complex chemical syntheses (Ichikawa et al., 2010).
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Activities : Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of 4-bromo-1H-pyrazoles derivatives, indicating their potential use in the development of new antimicrobial agents (Pundeer et al., 2013).
Synthesis of Biologically Active Derivatives : Tomanová et al. (2017) reported the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, involving the use of 4-bromo-1H-pyrazoles, which could lead to derivatives with potential biological activity (Tomanová et al., 2017).
Characterization and Antimicrobial Activity : Sherkar and Bhandarkar (2015) focused on the characterization and biological study of 4-bromo-1H-pyrazoles, demonstrating their significant antimicrobial activities (Sherkar & Bhandarkar, 2015).
Advanced Material Applications
Precursors for Nano-Particles : Sharma et al. (2013) synthesized palladium(II) complexes of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, which were used as precursors for nano-particles, showcasing its utility in nanotechnology (Sharma et al., 2013).
Synthesis of Heterocyclic Moieties : El-Borai et al. (2016) conducted an eco-friendly synthesis of heterocyclic moieties condensed with pyrazole system, using 4-bromo pyrazolone, indicating its potential in green chemistry applications (El-Borai et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1-(2,2-diethoxyethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKPJLQKVGRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

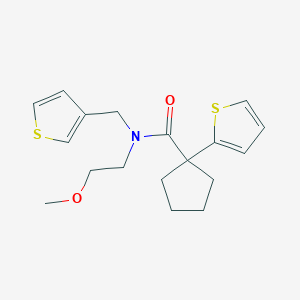
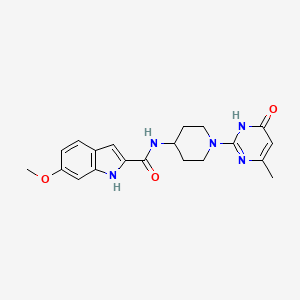
![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)
![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)
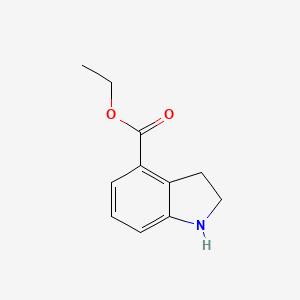
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)
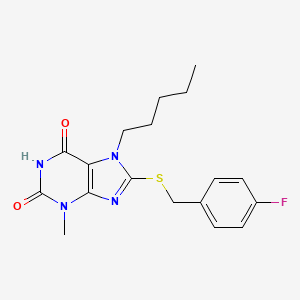
![1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679104.png)

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)
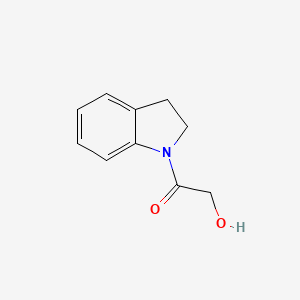

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)